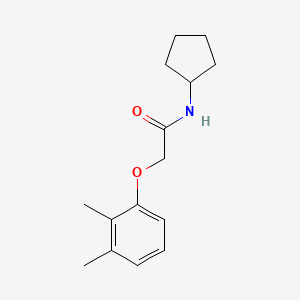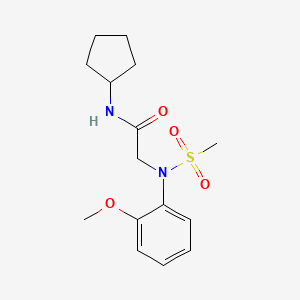
N~1~-cyclopentyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the use of cyclopentanone, carbon disulfide, and glycine esters. For example, 2-(Methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids were synthesized from cyclopentanone, carbon disulfide, and glycine esters. These methods provide a basis for synthesizing compounds with complex structures, including N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Fukada & Yamamoto, 1985).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic studies. The study of tetrazole derivatives provides insights into molecular structure determination, where the structures were determined by X-ray crystallography. Such analyses are crucial for understanding the molecular geometry, bonding, and interactions within N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be exemplified by the reaction of N-methylsulfonyl-and N-(p-tolylsulfonyl)-2-(cyclopent-1-en-1-yl)anilines with bromine, showcasing the diverse chemical transformations they can undergo. These reactions are pivotal for the functionalization and derivatization of the compound of interest (Gataullin & Fatykhov, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for compound characterization. The polysulfonylamine study, including N-Cycloalkyldimesylamine synthesis and solid-state molecular structures, provides insights into how weak hydrogen bonds influence the crystal structures, which is relevant for understanding the physical properties of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Schaper et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and chemical transformations, are fundamental aspects of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide. For instance, the arylation and sulfonation reactions provide a basis for understanding its chemical properties and reactivity patterns (Clark et al., 2014).
科学的研究の応用
Synthetic Applications
N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide and its derivatives are utilized in synthetic chemistry for the construction of complex molecules. For instance, derivatives based on Weinreb amide functionality have been developed for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant structures (Harikrishna Kommidi et al., 2010). This demonstrates its utility in creating molecules with potential therapeutic applications.
Biological Studies
In the realm of biological studies, analogs of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide have been examined for their biological activities. For example, a study on the osteoclast inhibitory activity of certain analogs highlighted their potential in treating conditions like osteoporosis, indicating the compound's significance in developing new therapeutic agents (Eunjin Cho et al., 2020).
特性
IUPAC Name |
N-cyclopentyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-10-6-5-9-13(14)17(22(2,19)20)11-15(18)16-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYJCBRKZLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

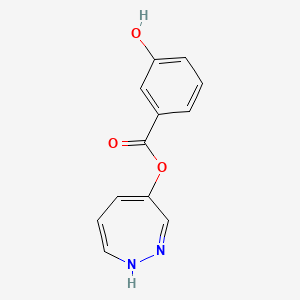
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
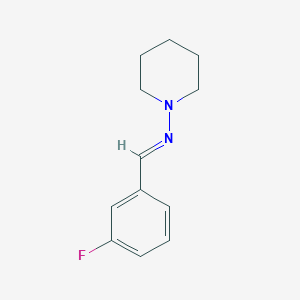
![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)
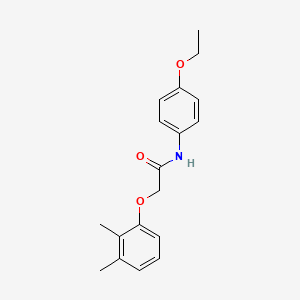
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)
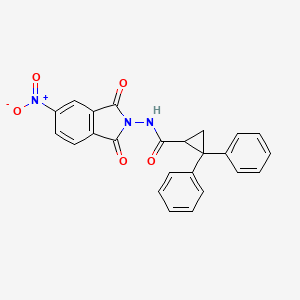
![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)
